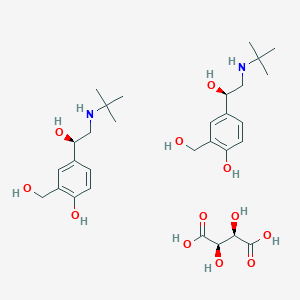

(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound featuring multiple functional groups, including a phenolic structure and hydroxyl groups. Its molecular formula indicates a rich composition that suggests potential biological activities and applications in various fields such as pharmaceuticals and biochemistry. The presence of both tert-butylamino and hydroxyethyl groups enhances its solubility and reactivity, making it a candidate for diverse

Levalbuterol acts as a selective beta2-adrenergic receptor agonist. When inhaled, it binds to beta2-adrenergic receptors in the smooth muscle cells lining the airways. This binding triggers a cascade of events that leads to relaxation of the smooth muscle, resulting in bronchodilation (widening of the airways) and improved airflow [].

Mechanism of Action:

Xopenex HFA, also known as levalbuterol tartrate, belongs to a class of medications called beta2-adrenergic agonists. These medications work by relaxing the smooth muscles in the airways of the lungs, leading to bronchodilation (widening of the airways). This can improve airflow and ease symptoms of asthma and chronic obstructive pulmonary disease (COPD) such as wheezing, shortness of breath, and chest tightness.

Clinical Trials for Bronchodilation:

Several clinical trials have evaluated the efficacy of Xopenex HFA in improving lung function and relieving symptoms in patients with asthma and COPD. These studies typically compare Xopenex HFA to a placebo or another bronchodilator medication.

- Adults and Adolescents: Studies in adults and adolescents with asthma or COPD have shown that Xopenex HFA is effective in improving lung function as measured by FEV1 (forced expiratory volume in one second) compared to placebo. However, the studies did not show a significant difference in patient-reported outcomes like asthma symptom scores or quality of life compared to placebo [].

- Children: One small study in children with asthma suggests that Xopenex HFA may be effective in improving lung function, but further research is needed to confirm these findings [].

Other Research Areas:

While the primary focus of Xopenex HFA research has been on its bronchodilating effects, there is ongoing research exploring its potential applications in other areas:

- Exercise-induced bronchospasm (EIB): Some studies suggest that Xopenex HFA may be effective in preventing EIB, a condition where exercise triggers bronchospasm [].

- Long-term safety: Studies have shown that Xopenex HFA is well tolerated and does not lead to deterioration of lung function with regular use for up to 52 weeks [].

- Substitution Reactions: The hydroxyl groups can act as nucleophiles, facilitating substitution reactions with electrophiles.

- Redox Reactions: The phenolic structure can undergo oxidation, allowing the compound to act as an antioxidant.

- Esterification: The presence of hydroxyl groups allows for the formation of esters when reacted with carboxylic acids.

These reactions are often catalyzed by enzymes in biological systems, which enhance their efficiency and specificity

Research indicates that compounds with similar structures exhibit various biological activities, including: The biological activity of (R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate may be predicted using computational models that analyze structure-activity relationships .

Synthesis of this compound can be achieved through several methods:

- Direct Alkylation: Starting from a phenolic compound, alkylation with tert-butylamino groups can be performed under basic conditions.

- Hydroxymethylation: Introducing hydroxymethyl groups through formylation followed by reduction can yield the desired structure.

- Dihydroxysuccinate Formation: This can be accomplished via esterification of succinic acid derivatives with the corresponding alcohols.

These methods highlight the versatility of synthetic pathways available for producing this compound .

The applications of (R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate include:

- Pharmaceuticals: Potential use as an antioxidant or anti-inflammatory agent in drug formulations.

- Cosmetics: Utilization in skincare products for its protective properties against oxidative damage.

- Food Industry: Application as a preservative due to its antimicrobial properties.

These applications underscore the compound's relevance in health and wellness industries.

Interaction studies indicate that this compound may interact with various biological macromolecules:

- Proteins: Binding studies could reveal its affinity for specific receptors or enzymes, potentially modulating their activity.

- Nucleic Acids: Investigations into its effects on DNA/RNA could provide insights into its role in cellular processes.

- Cell Membranes: Studies on membrane interactions could elucidate its mechanism of action at the cellular level.

Such interactions are critical for understanding the pharmacodynamics of the compound .

Several compounds share structural similarities with (R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate. These include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1. Resveratrol | Polyphenolic structure | Antioxidant, anti-inflammatory |

| 2. Curcumin | Diarylheptanoid | Antioxidant, anticancer |

| 3. Quercetin | Flavonoid | Antioxidant, antihistamine |

Uniqueness

While many of these compounds exhibit antioxidant properties, the unique combination of tert-butylamino and hydroxymethyl functionalities in (R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxy-methyl)phenol (2R,3R)-2,3-dihydroxysuccinate may confer distinct pharmacological profiles not found in other similar compounds. This specificity warrants further investigation into its unique interactions and potential therapeutic benefits.

Asymmetric hydrogenation serves as a cornerstone methodology for establishing the required stereochemical configuration in phenolic compounds. The development of enantioselective hydrogenation protocols for phenol derivatives has emerged as a powerful synthetic strategy, particularly through cooperative heterogeneous-homogeneous catalytic systems [1] [2].

Mechanistic Framework and Catalyst Systems

The asymmetric transfer hydrogenation of phenol derivatives employs a novel bimetallic cooperative approach utilizing both heterogeneous palladium catalysts and homogeneous chiral ruthenium complexes [1]. This methodology initially employs commercial palladium on carbon (Pd/C) catalyst to selectively reduce phenols to cyclic ketone intermediates, followed by enantioselective reduction using chiral ruthenium-tethered-TsDPEN catalysts to afford chiral alcohols with excellent enantioselectivity [1] [3].

The process demonstrates remarkable efficiency, achieving yields up to 96% with enantioselectivities reaching 99% enantiomeric excess [1]. The use of hexafluoroisopropanol (HFIP) as solvent proves crucial for suppressing ketone over-reduction during heterogeneous catalysis, while the addition of methanol enables asymmetric reduction of the resulting ketones in a sequential manner [1].

Temperature-Dependent Stereoselectivity

Process temperature emerges as a critical parameter governing diastereoselectivity in phenolic systems. Research demonstrates that low reaction temperatures (−20°C) favor formation of anti adducts, whereas elevated temperatures (60°C) under identical conditions predominantly produce syn isomers [4]. This temperature-dependent stereodivergency provides synthetic flexibility for accessing different stereochemical outcomes from common starting materials.

For trans-selective arene hydrogenation of phenol derivatives, palladium-catalyzed processes operating under optimized conditions yield trans-configurated cyclohexanols with diastereomeric ratios ranging from 80:20 to 91:9 [5] [6]. The proposed mechanism involves partially hydrogenated cyclohexenol intermediates and corresponding cyclohexanones through keto-enol tautomerism, with trans-isomers formed via desorption and readsorption of intermediate species followed by cis-addition of hydrogen [5] [6].

Process Optimization Parameters

Critical process parameters for asymmetric hydrogenation include catalyst loading (2.5-7.5 mol%), hydrogen pressure (10-100 bar), reaction temperature (−20°C to 60°C), and solvent composition [1] [5]. The ruthenium catalyst loading typically requires 7.5 mol% for optimal enantioselectivity, while palladium catalyst loadings of 2.5 mol% prove sufficient for the initial reduction step [1].

Pressure optimization studies indicate that hydrogen pressures above 100 atm enable high-pressure hydrogenation pathways, as demonstrated in the synthesis of naproxen where 97% enantiomeric excess was achieved under these conditions [7]. The sense and degree of asymmetric hydrogenation highly depends on substrate structure and hydrogen pressure, indicating the existence of various catalytic pathways [7].

Multi-Step Organic Synthesis Pathways

Contemporary pharmaceutical synthesis increasingly relies on multi-step synthetic sequences that integrate multiple transformations while minimizing isolation and purification steps. The synthesis of complex pharmaceutical targets requires careful orchestration of reaction sequences, particularly when stereochemical integrity must be maintained throughout the process.

Sequential and Cascade Reaction Strategies

Multi-step synthesis of pharmaceutical compounds has been revolutionized by the development of continuous flow methodologies that enable precise control over reaction conditions and residence times [8] [9]. The synthesis involves sequential transformations including Friedel-Crafts acylation, reduction reactions, cyclization processes, and final coupling steps to install the desired functional groups [9].

The development of telescopic synthesis approaches allows for direct transfer of reaction intermediates between synthetic steps without isolation, significantly improving overall process efficiency [9]. For example, the synthesis of tamoxifen demonstrates how Grignard reactions, lithiation processes, and subsequent coupling reactions can be integrated into a continuous process with careful control of stoichiometry and reaction timing [9].

Catalyst Integration and Process Control

Successful multi-step synthesis requires careful consideration of catalyst compatibility between sequential reactions. Research demonstrates that heterogeneous and homogeneous catalysts can be employed in tandem when appropriate solvent systems are selected to maintain catalyst activity and selectivity [1]. The use of fluorinated solvents proves essential for achieving high chemoselectivity and improving compatibility between different catalyst systems [1].

Process control becomes critical when managing multiple reaction steps with varying temperature, pressure, and residence time requirements. Automated systems incorporating real-time monitoring enable precise control of reaction parameters and ensure consistent product quality across extended synthesis campaigns [9].

Reaction Sequence Optimization

The optimization of reaction sequences involves balancing competing factors including overall yield, reaction time, and product quality. Studies demonstrate that careful selection of reaction conditions for each step can achieve overall yields of 70-90% across multi-step sequences [8]. Critical factors include maintaining appropriate stoichiometry between sequential reactions, controlling residence times to ensure complete conversion, and implementing effective quenching and separation strategies [9].

The development of inline analytical monitoring techniques enables real-time assessment of reaction progress and product quality, facilitating dynamic optimization of process parameters [9]. This approach proves particularly valuable for complex synthetic sequences where minor variations in early steps can significantly impact final product quality.

Critical Process Parameters in Salt Formation

Salt formation represents a fundamental strategy for modifying physicochemical properties of pharmaceutical compounds while maintaining their biochemical activity. The formation of stable, crystalline salts requires careful optimization of multiple process parameters to ensure consistent product quality and manufacturing reliability.

Thermodynamic and Kinetic Considerations

The success of salt formation depends primarily on the difference in pKa values between the conjugate acid and conjugate base, with the empirical "rule of three" suggesting that a difference of at least three pKa units generally ensures successful salt formation [10] [11]. However, this rule does not universally apply, and successful salt formation can occur with smaller pKa differences under appropriate process conditions [10].

The crystallization temperature emerges as a critical parameter governing both crystal morphology and salt stability. For levalbuterol tartrate, optimal crystallization temperatures range from 47-65°C, with the preferred range being 50-53°C for achieving needle-like crystals with appropriate dimensions and ethanol content [12] [13]. Crystals formed at temperatures above 60°C typically exhibit low ethanol content (less than 0.3%), while those formed below 47°C contain excessive ethanol (greater than 0.5%) [13].

Solvent Selection and Process Conditions

Solvent selection profoundly influences salt formation success and crystal quality. Ethanol-based solvent systems prove particularly effective for pharmaceutical salt formation, often incorporating 5% methanol as a denaturant [13]. The choice of solvent affects not only the crystallization kinetics but also the final crystal morphology and stability characteristics [13].

The crystallization process requires careful control of addition rates and temperature maintenance. Research demonstrates that gradual addition of tartaric acid solution to levalbuterol solution over 1-3 hours while maintaining temperature within the optimal range ensures consistent crystal formation [13]. Back pressure regulation and controlled cooling rates (approximately 0.11°C/min) contribute to achieving desired crystal characteristics [14].

Quality Control and Characterization

Critical quality attributes for pharmaceutical salts include crystal morphology, particle size distribution, polymorphic form, and residual solvent content. Levalbuterol tartrate crystals typically exhibit needle-like morphology with dimensions of 10-50 microns in length and 0.2-4 microns in width [13]. These dimensions prove optimal for aerosol formulation applications where particles require aerodynamic diameters of 1-10 microns for effective pulmonary delivery [13].

Residual solvent content requires careful monitoring, with ethanol levels typically maintained at 0.4-0.7% after drying to ensure crystal stability while meeting pharmaceutical specifications [13]. The crystals demonstrate excellent stability both as bulk drug substance and in the presence of aerosol formulation components, providing significant advantages over alternative salt forms [13].

Purification Techniques for Enantiomeric Enrichment

Enantiomeric purification represents one of the most challenging aspects of pharmaceutical synthesis, requiring sophisticated separation techniques to achieve the high levels of chiral purity demanded by regulatory authorities. Modern pharmaceutical development typically requires enantiomeric purities exceeding 99.7% to meet the 0.15% impurity threshold established by regulatory guidelines [15].

Crystallization-Based Enantiomeric Enhancement

Crystallization emerges as the most commonly employed technique for enantiomeric separation and purification, particularly for compounds forming conglomerate crystal systems [16] [14]. Preferential crystallization techniques enable the production of highly enantiomerically enriched materials through careful control of crystallization kinetics and thermodynamics [14] [17].

Recent research demonstrates that chiral amplification can occur during crystal growth when racemization and crystallization rates are appropriately balanced [14]. This counterintuitive finding shows that seed crystals with relatively low enantiomeric excess (60% enantiomeric excess) can yield final products with virtually exclusive growth of the majority phase (>90% enantiomeric excess) through careful process optimization [14].

The mechanism involves the interplay between racemization rate and crystal growth rate, where fast racemization compared to crystallization enables the majority enantiomer to draw away the minor enantiomer, amplifying the initial enantiomeric excess [14]. This process requires careful optimization of catalyst concentrations for racemization and temperature control for crystallization rates [14].

Advanced Chromatographic Separations

High-performance liquid chromatography (HPLC) with chiral stationary phases provides powerful tools for both analytical determination and preparative separation of enantiomers [18] [19]. Polysaccharide-derived chiral stationary phases prove particularly effective for pharmaceutical applications, operating in both normal-phase and reversed-phase chromatographic modes [18].

Capillary electrophoresis (CE) offers complementary separation capabilities with advantages including high separation efficiency, rapid analysis times, minimal sample consumption, and excellent reproducibility [19]. The technique enables investigation of chiral drug metabolism, stereoselective toxicity evaluation, and interaction studies with target receptors [19].

Supercritical fluid chromatography (SFC) represents an emerging technique offering environmental advantages through reduced solvent consumption while maintaining excellent separation performance for chiral compounds [19]. The integration of multiple chromatographic techniques provides comprehensive analytical capabilities for complex enantiomeric separations [18].

Process Integration and Scale-Up Considerations

The integration of multiple purification techniques enables development of robust processes for large-scale enantiomeric enrichment. Combination approaches incorporating crystallization, chromatography, and membrane separation techniques provide opportunities for optimizing both selectivity and throughput [20] [16].

Continuous preferential crystallization processes offer particular promise for industrial implementation, enabling steady-state production of enantiomerically pure materials with consistent quality [17]. These processes require sophisticated process control systems to maintain optimal operating conditions and ensure product quality specifications [17].